2-Benzyl-2H-indazole
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Overview
Description
2-Benzyl-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are present in various bioactive natural products and drug molecules. The 2H-indazole motif is particularly significant due to its presence in compounds with distinctive bioactivities .
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of transition metals like copper (Cu) or silver (Ag) to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent.
Base-Catalyzed Benzyl C-H Deprotonation: This method involves the deprotonation of benzyl C-H bonds followed by cyclization to yield 2-aryl-2H-indazoles.
Industrial Production Methods:
Iodine-Mediated Synthesis: This method utilizes iodine to mediate benzyl C-H functionalization, which is efficient and does not require metals.
Visible-Light Irradiation: Under visible-light irradiation, 2-((aryl/alkyl/H)ethynyl)aryltriazenes react with arylsulfinic acids to produce 3-functionalized 2H-indazoles without the need for an extra photocatalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Reductive cyclization is a key reaction in the synthesis of 2H-indazoles.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Cu(OAc)2 in DMSO under an oxygen atmosphere.
Reduction: Reductive cyclization using 2-azidobenzaldehydes and amines.
Substitution: Base-catalyzed benzyl C-H deprotonation.
Major Products:
Oxidation: Formation of various oxidized indazole derivatives.
Reduction: Production of 2H-indazole derivatives.
Substitution: Generation of 2-aryl-2H-indazoles.
Scientific Research Applications
2-Benzyl-2H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-indazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indazole: Another tautomer of indazole, which is more thermodynamically stable.
3H-Indazole: A less common tautomer compared to 1H- and 2H-indazoles.
Uniqueness:
Properties
CAS No. |
43120-26-9 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-benzylindazole |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-13-8-4-5-9-14(13)15-16/h1-9,11H,10H2 |
InChI Key |
VOXHHUSCWMAPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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